Pipobroman

Description

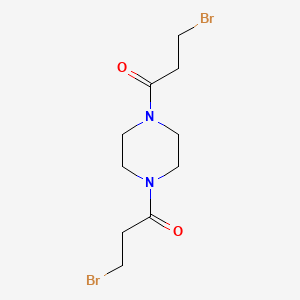

This compound is an N-acylpiperazine that is piperazine in which each of the nitrogens has been acylated by a 3-bromopropionoyl group. An anti-cancer drug. It has a role as an antineoplastic agent and an alkylating agent. It is a N-acylpiperazine, a tertiary carboxamide and an organobromine compound.

An antineoplastic agent that acts by alkylation.

This compound has been reported in Bos taurus with data available.

This compound is a piperazine derivative with potential antineoplastic alkyating activity. Although the exact mechanism of action of this compound has yet to be fully elucidated, this agent appears to act by alkylating DNA, leading to disruption of DNA replication and eventually cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1966 and is indicated for neoplasm and has 1 investigational indication.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBFOOCLYDNZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCBr)C(=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023485 | |

| Record name | Pipobroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER, 2.24e+00 g/L | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

54-91-1 | |

| Record name | Pipobroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipobroman [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pipobroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pipobroman | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipobroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-4-Bis-(3-Bromopropionyl) Piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPOBROMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q99RDT97R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C, 106-107 °C | |

| Record name | Pipobroman | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIPOBROMAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pipobroman | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pipobroman's Mechanism of Action in Myeloproliferative Neoplasms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic disorders characterized by the excessive production of one or more myeloid cell lineages. A key pathogenic driver in many MPNs is the constitutive activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Pipobroman, a piperazine derivative, is an alkylating agent that has been utilized in the management of MPNs, particularly polycythemia vera (PV) and essential thrombocythemia (ET). This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role as a DNA alkylating agent and its clinical implications in the context of MPN therapy. While the direct modulatory effects of this compound on the JAK-STAT pathway are not extensively elucidated in current literature, its cytotoxic and anti-proliferative actions are central to its therapeutic efficacy.

Introduction to Myeloproliferative Neoplasms and the Role of the JAK-STAT Pathway

Myeloproliferative neoplasms, including PV, ET, and primary myelofibrosis (PMF), are characterized by the clonal proliferation of hematopoietic stem cells.[1] A pivotal discovery in the understanding of MPN pathogenesis was the identification of a somatic mutation in the Janus kinase 2 gene (JAK2), specifically the V617F mutation, which is present in the majority of patients with PV and in a significant proportion of those with ET and PMF.[2] This mutation leads to the constitutive activation of the JAK-STAT signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] The activated JAK2 protein phosphorylates and activates STAT proteins, which then translocate to the nucleus and induce the transcription of genes involved in cell growth and division, contributing to the hyperproliferative state observed in MPNs.[2]

Core Mechanism of Action: DNA Alkylation

This compound is classified as an antineoplastic, alkylating agent.[3][4] Its chemical structure, featuring two 3-bromopropionyl groups attached to a piperazine ring, enables it to act as a bifunctional alkylating agent.[4]

The primary mechanism of action of this compound is the covalent attachment of alkyl groups to DNA, a process known as DNA alkylation.[3] This interaction disrupts the normal function of DNA, leading to the inhibition of DNA synthesis and replication, and ultimately, to programmed cell death (apoptosis).[3] While the precise molecular details of this compound-induced DNA adducts are not extensively characterized in the literature, the general mechanism of bifunctional alkylating agents involves the formation of highly reactive carbonium ions that can attack nucleophilic sites on DNA bases, most commonly the N7 position of guanine.[5] This can result in several types of DNA damage, including:

-

Monoadducts: The attachment of a single alkyl group to a DNA base.

-

Intrastrand cross-links: The cross-linking of two bases within the same DNA strand.

-

Interstrand cross-links: The cross-linking of two bases on opposite DNA strands, which is a particularly cytotoxic lesion as it prevents the separation of the DNA strands required for replication and transcription.

The accumulation of this DNA damage triggers cellular DNA damage response pathways, which, if the damage is too extensive to be repaired, will initiate apoptosis.

Impact on the JAK-STAT Signaling Pathway

Currently, there is a lack of direct evidence from preclinical studies specifically detailing the modulatory effects of this compound on the JAK-STAT signaling pathway. It is hypothesized that the primary effect of this compound on this pathway is indirect. By inducing cytotoxicity and reducing the proliferation of the malignant clone harboring the JAK2 V617F mutation, this compound effectively decreases the cellular source of the constitutively active JAK2 protein.[6] This leads to a reduction in the overall burden of the malignant cell population and, consequently, a dampening of the aberrant downstream signaling.

Quantitative Data from Clinical Studies

The clinical efficacy of this compound in PV and ET has been evaluated in several long-term studies. The following tables summarize key quantitative data from these trials.

Table 1: Efficacy of this compound in Polycythemia Vera

| Parameter | Study 1 (N=163)[7] | Study 2 (N=100)[8] | Study 3 (N=74)[9] |

| Hematologic Remission Rate | 94% | 92% (previously untreated) | 94.4% (previously untreated) |

| Median Time to Remission | 13 weeks (range: 6-48) | 12 weeks (range: 6-48) | 45 days (average) |

| Median Overall Survival | 215 months | 140 months | Not Reported |

| 10-Year Cumulative Risk of Acute Leukemia | 5% | 9% (at 7 years) | Not observed in patients treated with this compound alone (median follow-up 3.6 years) |

| 10-Year Cumulative Risk of Myelofibrosis | 4% | 3% | 3 cases (all previously treated with other agents) |

| 10-Year Cumulative Risk of Thrombosis | 16% | Not Reported | Not Reported |

Table 2: Efficacy of this compound in Essential Thrombocythemia

| Parameter | Study (N=24) |

| Complete Hematologic Response Rate | 92% |

| Median Time to Response | 12 weeks (range: 2-22) |

| 5-Year Overall Survival | 92% |

| 5-Year Complication-Free Survival | 75% |

| Leukemic Transformation | Not observed |

| Note: Data on ET is more limited compared to PV. |

Experimental Protocols

Detailed preclinical experimental protocols for this compound are scarce in the published literature. The following outlines the general design of clinical trials that have investigated this compound in MPNs.

Clinical Trial Protocol for this compound in Polycythemia Vera

-

Patient Population: Newly diagnosed patients with PV meeting the Polycythemia Vera Study Group (PVSG) criteria.[7]

-

Induction Dosing: this compound administered orally at a dose of 1.0-1.25 mg/kg/day.[7][10]

-

Response Assessment: Hematologic response defined as hematocrit <45-50% and platelet count <400 x 109/L.[7][10]

-

Maintenance Dosing: Upon achieving hematologic remission, the dose is reduced to 0.3-0.7 mg/kg/day for long-term maintenance.[7][10]

-

Concomitant Therapy: Phlebotomy may be used as an initial measure for patients with very high hematocrit levels.[10]

-

Monitoring: Regular monitoring of complete blood counts to assess response and toxicity.

Conclusion and Future Directions

This compound is an effective cytoreductive agent for the management of polycythemia vera and essential thrombocythemia. Its primary mechanism of action is through DNA alkylation, leading to the inhibition of DNA synthesis and induction of apoptosis in proliferating hematopoietic cells. While its direct impact on the JAK-STAT pathway is not well-defined, its efficacy in reducing the burden of the malignant clone indirectly mitigates the consequences of constitutive JAK-STAT signaling.

Future research should focus on elucidating the precise molecular interactions of this compound with DNA and exploring its potential effects on intracellular signaling pathways beyond its direct cytotoxic actions. In vitro studies using MPN-derived cell lines could provide valuable insights into its specific effects on JAK-STAT signaling, apoptosis induction, and potential synergistic effects when combined with targeted therapies like JAK inhibitors. Such studies would contribute to a more comprehensive understanding of this compound's role in the therapeutic landscape of myeloproliferative neoplasms.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correspondence (letter to the editor): this compound gets regulatory approval outside germany - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

In Vitro Profile of Pipobroman on Hematopoietic Cell Lines: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipobroman is a piperazine derivative classified as an alkylating agent, historically used in the treatment of myeloproliferative neoplasms such as polycythemia vera (PV) and essential thrombocythemia (ET).[1][2][3][4][5][6] Its mechanism of action is believed to be similar to other alkylating agents, involving the disruption of DNA synthesis, ultimately leading to cell death.[1] Despite its clinical use, detailed in vitro studies on hematopoietic cell lines that elucidate its specific molecular mechanisms, cytotoxic concentrations, and effects on cellular pathways are not extensively documented in publicly available literature. This guide summarizes the current understanding of this compound, drawing primarily from clinical observations and general knowledge of alkylating agents, while highlighting the significant gap in specific in vitro preclinical data.

Mechanism of Action

This compound is categorized as a DNA alkylating agent.[1][7] The proposed mechanism involves the covalent addition of an alkyl group to DNA, which can lead to several downstream cytotoxic effects:

-

DNA Cross-linking: Alkylation can occur on a single strand or between the two strands of the DNA double helix, preventing DNA replication and transcription.

-

DNA Strand Breaks: The alkylation can destabilize the DNA structure, leading to single- and double-strand breaks.

-

Induction of Apoptosis: The accumulation of DNA damage triggers cellular DNA damage response (DDR) pathways, which, if the damage is irreparable, can lead to programmed cell death, or apoptosis.

While this is the generally accepted mechanism for alkylating agents, specific in vitro studies detailing the precise signaling pathways activated by this compound in hematopoietic cells are lacking.

Experimental Data and Protocols

A comprehensive search of available scientific literature did not yield specific quantitative data from in vitro studies of this compound on hematopoietic cell lines. Consequently, the following sections on data presentation and detailed experimental protocols cannot be populated with the requested specific findings. The information below represents the types of data and protocols that would be essential for a thorough in vitro evaluation of this compound.

Data Presentation

No quantitative data from in vitro studies of this compound on specific hematopoietic cell lines were found in the search results. A representative table structure is provided below to illustrate how such data would be presented if available.

| Cell Line | Cancer Type | IC50 (µM) | Apoptosis Rate (%) at [X] µM | Cell Cycle Arrest Phase at [Y] µM | Reference |

| e.g., K-562 | Chronic Myeloid Leukemia | Data Not Available | Data Not Available | Data Not Available | N/A |

| e.g., HL-60 | Acute Promyelocytic Leukemia | Data Not Available | Data Not Available | Data Not Available | N/A |

| e.g., U-937 | Histiocytic Lymphoma | Data Not Available | Data Not Available | Data Not Available | N/A |

| e.g., HEL | Erythroleukemia | Data Not Available | Data Not Available | Data Not Available | N/A |

Experimental Protocols

Detailed experimental protocols for in vitro studies of this compound were not found. The following are generalized methodologies for the types of experiments that would be necessary to characterize the in vitro activity of an anticancer agent in hematopoietic cell lines.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

-

Cell Seeding: Hematopoietic cell lines (e.g., K-562, HL-60) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Incubation: MTT reagent or CellTiter-Glo® reagent is added to each well and incubated according to the manufacturer's instructions.

-

Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Staining: Cells are harvested, washed, and stained with fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the apoptosis rate.

Cell Cycle Analysis (e.g., Propidium Iodide Staining)

-

Cell Treatment and Fixation: Cells are treated with this compound and then harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with Propidium Iodide, which intercalates with DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.

Visualizations

As no specific in vitro signaling pathways for this compound in hematopoietic cells were identified, a generalized diagram illustrating the expected mechanism of action for a DNA alkylating agent is provided below.

Caption: General signaling pathway for DNA alkylating agents.

Conclusion

While this compound has a history of clinical application in myeloproliferative neoplasms, this review reveals a significant lack of publicly available, detailed in vitro studies on its effects on hematopoietic cell lines. The presumed mechanism of action is consistent with that of other DNA alkylating agents, leading to DNA damage, cell cycle arrest, and apoptosis. However, without specific data on IC50 values, apoptosis rates, and affected signaling pathways in relevant hematopoietic cell models, a comprehensive understanding of its preclinical profile remains elusive. Further in vitro research is necessary to fully characterize the molecular pharmacology of this compound and to potentially identify new therapeutic applications or combination strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Treatment of polycythemia vera and essential thrombocythemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term outcomes of polycythemia vera patients treated with this compound as initial therapy. | Semantic Scholar [semanticscholar.org]

- 5. Long-term outcomes of polycythemia vera patients treated with this compound as initial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treatment of polycythemia vera: the use of hydroxyurea and this compound in 292 patients under the age of 65 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pipobroman's Impact on DNA Replication and Repair: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipobroman is a piperazine derivative with antineoplastic properties, primarily utilized in the management of myeloproliferative neoplasms such as polycythemia vera (PV) and essential thrombocythemia (ET). Although its precise molecular mechanism of action has not been fully elucidated, it is widely classified as a DNA alkylating-like agent.[1][2][3][4] This classification is based on its structural similarity to other known alkylating agents.[1][2] It is hypothesized that this compound covalently attaches alkyl groups to DNA, leading to the formation of DNA adducts. This damage disrupts the normal processes of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This whitepaper provides a detailed overview of the current understanding of this compound's effects on DNA, drawing parallels from the established mechanisms of other DNA alkylating agents to infer its impact on DNA replication and repair pathways. While specific experimental data on this compound's molecular interactions are limited, this guide synthesizes available clinical data and the broader knowledge of DNA damage and repair to offer a comprehensive technical resource.

Proposed Mechanism of Action: DNA Alkylation

This compound is believed to function as a polyfunctional alkylating agent.[2] This implies that it has more than one reactive site capable of forming covalent bonds with nucleophilic centers in organic macromolecules, most significantly DNA. The primary targets for alkylation on DNA are the nitrogen and oxygen atoms in the purine and pyrimidine bases. The N7 position of guanine is particularly susceptible to alkylation.

The formation of these DNA adducts can have several downstream consequences:

-

Disruption of DNA Replication: The presence of bulky adducts on the DNA template can stall the progression of DNA polymerase, leading to incomplete replication and single-strand breaks.[5]

-

Inhibition of Transcription: DNA adducts can also interfere with the binding of transcription factors and RNA polymerase, thereby inhibiting gene expression.

-

Induction of DNA Strand Breaks: The chemical instability of alkylated bases can lead to their spontaneous depurination or depyrimidination, creating apurinic/apyrimidinic (AP) sites. These AP sites can be converted into single-strand breaks. Furthermore, attempts to repair the adducts can also lead to the formation of transient single- and double-strand breaks.

-

Cross-linking of DNA: As a polyfunctional agent, this compound may be capable of forming interstrand or intrastrand cross-links, which are particularly cytotoxic lesions as they prevent the separation of DNA strands required for replication and transcription.

These events collectively contribute to the cytostatic and cytotoxic effects of this compound, particularly in rapidly dividing cells characteristic of myeloproliferative disorders.

Impact on DNA Replication and Cell Cycle Progression

The presence of this compound-induced DNA adducts serves as a significant roadblock to the DNA replication machinery. When a replication fork encounters a DNA lesion, it may stall or collapse, leading to the formation of single- or double-strand breaks. This replication stress activates the DNA damage response (DDR), a complex signaling network that coordinates cell cycle arrest with DNA repair.

Key proteins in the DDR pathway, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are activated in response to double-strand breaks and stalled replication forks, respectively. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of these checkpoint kinases leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for progression through the cell cycle. This results in cell cycle arrest, typically at the G1/S or G2/M transitions, providing the cell with an opportunity to repair the damaged DNA.[6][7] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

Involvement of DNA Repair Pathways

Cells possess a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA damage. The type of repair pathway engaged depends on the specific nature of the DNA lesion. For damage induced by alkylating agents like this compound, several pathways are likely to be involved:

-

Base Excision Repair (BER): BER is primarily responsible for the removal of small, non-helix-distorting base lesions, such as those caused by alkylation, oxidation, and deamination.[8] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an AP site. An AP endonuclease then cleaves the phosphodiester backbone at the AP site, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase.[8]

-

Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove a wide range of bulky, helix-distorting lesions, including some types of DNA adducts and interstrand cross-links.[9][10] NER involves the recognition of the lesion, unwinding of the DNA around the damage, excision of a short oligonucleotide containing the lesion, synthesis of a new DNA strand using the undamaged strand as a template, and ligation.[9]

-

Homologous Recombination (HR): HR is a high-fidelity repair pathway for DNA double-strand breaks (DSBs) that is active during the S and G2 phases of the cell cycle.[11] It utilizes the undamaged sister chromatid as a template to accurately restore the original DNA sequence. Key proteins in this pathway include BRCA1, BRCA2, and RAD51.[11]

-

Non-Homologous End Joining (NHEJ): NHEJ is the predominant DSB repair pathway in mammalian cells and can operate throughout the cell cycle.[12] It directly ligates the broken DNA ends without the need for a homologous template.[12] While efficient, NHEJ is often error-prone and can lead to small insertions or deletions at the repair site.[13]

The efficacy of this compound is likely influenced by the cellular capacity to repair the DNA damage it induces. Tumors with deficiencies in specific DNA repair pathways may exhibit increased sensitivity to this compound.

Quantitative Data from Clinical Studies

While molecular data is scarce, clinical studies provide valuable quantitative insights into the efficacy and long-term outcomes of this compound treatment in patients with polycythemia vera.

| Parameter | Study | Value |

| Hematologic Remission | Brusamolino et al. (1984)[14] | 92% in previously untreated patients |

| Passamonti et al. (2000)[15] | 94% of patients | |

| Brusamolino et al. (1982)[16] | 94.4% in previously untreated patients | |

| Perreau-Boutet et al. (1982)[17] | 93.9% in new patients | |

| Median Time to Remission | Brusamolino et al. (1984)[14] | 12 weeks |

| Passamonti et al. (2000)[15] | 13 weeks | |

| Median Duration of First Remission | Brusamolino et al. (1982)[16] | 17.5 months |

| Perreau-Boutet et al. (1982)[17] | 17.5 months | |

| 10-Year Cumulative Risk of Acute Leukemia | Passamonti et al. (2000)[15] | 5% |

| Passamonti & Lazzarino (2003)[3] | 5% in PV, 3% in ET | |

| 10-Year Cumulative Risk of Myelofibrosis | Passamonti et al. (2000)[15] | 4% |

| Passamonti & Lazzarino (2003)[3] | < 4% | |

| 10-Year Cumulative Risk of Thrombosis | Passamonti & Lazzarino (2003)[3] | ~15% |

| Adverse Events (Leukopenia) | Brusamolino et al. (1982)[16] | 8% |

| Perreau-Boutet et al. (1982)[17] | 8% | |

| Adverse Events (Thrombocytopenia) | Brusamolino et al. (1982)[16] | 7% |

| Perreau-Boutet et al. (1982)[17] | 7% |

Experimental Protocols

DNA Adduct Formation

-

Method: ³²P-Postlabeling Assay or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Protocol Outline:

-

Treat cultured cells (e.g., hematopoietic cell lines) with varying concentrations of this compound.

-

Isolate genomic DNA from treated and untreated cells.

-

For ³²P-postlabeling: Digest DNA to nucleotides, enrich for adducted nucleotides, label with ³²P-ATP, and separate by thin-layer chromatography.

-

For LC-MS: Digest DNA to nucleosides and analyze by LC-MS to identify and quantify specific this compound-DNA adducts.

-

Cell Cycle Analysis

-

Method: Flow Cytometry with Propidium Iodide (PI) Staining.

-

Protocol Outline:

-

Treat cells with this compound for various time points.

-

Harvest and fix the cells in ethanol.

-

Treat with RNase to remove RNA.

-

Stain the cellular DNA with PI.

-

Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

DNA Damage and Repair Assays

-

Method: Comet Assay (Single Cell Gel Electrophoresis) and Immunofluorescence for DNA Repair Foci.

-

Protocol Outline (Comet Assay):

-

Treat cells with this compound.

-

Embed individual cells in agarose on a microscope slide.

-

Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

-

Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

-

-

Protocol Outline (Immunofluorescence):

-

Treat cells grown on coverslips with this compound.

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against DNA damage response proteins that form foci at sites of damage (e.g., γH2AX for double-strand breaks, 53BP1).

-

Incubate with fluorescently labeled secondary antibodies.

-

Visualize the foci using fluorescence microscopy. The number of foci per cell provides a measure of DNA damage.

-

Conclusion and Future Directions

This compound is an effective therapeutic agent for myeloproliferative neoplasms, and its clinical activity is attributed to its ability to induce DNA damage and disrupt cellular proliferation. While the overarching mechanism is understood to be DNA alkylation, the specific molecular details of its interaction with DNA and the subsequent cellular responses remain an area ripe for investigation. Future research should focus on identifying the precise chemical structures of this compound-DNA adducts, elucidating the specific DNA repair pathways that are critical for processing these lesions, and exploring potential synergistic combinations with inhibitors of DNA repair to enhance its therapeutic efficacy. A deeper understanding of this compound's molecular pharmacology will be instrumental in optimizing its clinical use and in the development of novel therapeutic strategies for myeloproliferative and other neoplastic diseases.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Treatment of polycythemia vera and essential thrombocythemia: the role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TREATMENT OF POLYCYTHEMIA VERA AND ESSENTIAL THROMBOCYTHEMIA: THE ROLE OF this compound. [iris.unipv.it]

- 5. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]

- 8. Base excision repair - Wikipedia [en.wikipedia.org]

- 9. Nucleotide excision repair - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 12. Nonhomologous end joining: a good solution for bad ends - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alternative non-homologous end joining repair: a master regulator of genomic instability in cancer - Caracciolo - Precision Cancer Medicine [pcm.amegroups.org]

- 14. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound therapy of polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Management of polycythaemia with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigma of Pipobroman: A Scarcity of Preclinical Data in Animal Models

Pharmacokinetics: An Uncharted Territory in Animal Models

Detailed pharmacokinetic parameters of Pipobroman in animal models—including absorption, distribution, metabolism, and excretion (ADME)—are largely unreported in peer-reviewed journals and toxicology databases. While human studies indicate that this compound is well-absorbed from the gastrointestinal tract, the corresponding data in common preclinical species such as rodents and canines are missing.[1][2] This lack of information presents a substantial hurdle for researchers aiming to design and interpret toxicological and efficacy studies, as establishing appropriate dosing regimens and understanding drug exposure levels in different species is fundamental to translational science.

Without access to preclinical pharmacokinetic data, critical questions remain unanswered:

-

What is the bioavailability of this compound in different animal species?

-

How extensively is it bound to plasma proteins?

-

What are the major metabolic pathways and the enzymes involved?

-

What is the half-life and clearance rate in various animal models?

The absence of this data makes it impossible to construct comparative tables of pharmacokinetic parameters across species, a standard and vital tool in drug development.

Pharmacodynamics: Extrapolations from Human Data

The pharmacodynamic effects of this compound in animal models are similarly ill-defined in the available literature. Its mechanism of action is presumed to be similar to other alkylating agents, involving the cross-linking of DNA, which disrupts DNA synthesis and ultimately leads to cell death.[1][2] This is the basis for its use as an antineoplastic agent.

However, the specific dose-response relationships, the extent of its myelosuppressive effects, and its efficacy in various animal models of cancer have not been publicly detailed. While clinical studies in humans have established effective dosing for polycythemia vera, translating this to animal models without proper dose-ranging and pharmacodynamic studies is fraught with uncertainty.[3][4][5][6]

Experimental Protocols: A Call for Transparency

A thorough review of the scientific literature did not yield detailed experimental protocols for studying the pharmacokinetics and pharmacodynamics of this compound in animal models. Key methodological details that would be crucial for replicating and building upon earlier research are absent, including:

-

Animal Species and Strain: Specifics of the animal models used in any preclinical safety and efficacy testing.

-

Dosing Regimens: The exact doses, routes of administration, and frequency of administration used in animal studies.

-

Analytical Methods: Validated bioanalytical methods for quantifying this compound and its potential metabolites in biological matrices.

-

Pharmacodynamic Assays: Specific in vivo assays used to assess the biological effects of this compound, such as the degree of myelosuppression or tumor growth inhibition.

Signaling Pathways and Logical Relationships: A Conceptual Framework

Given the lack of specific preclinical data, any visualization of signaling pathways or experimental workflows remains conceptual and is based on the presumed mechanism of action of alkylating agents in general.

Conclusion: A Critical Need for Foundational Research

The scarcity of publicly available data on the pharmacokinetics and pharmacodynamics of this compound in animal models is a significant impediment to its further development and to a deeper understanding of its biological effects. For a compound with known clinical activity and also significant long-term toxicities, including the risk of secondary malignancies, this lack of foundational preclinical data is particularly concerning.[3][4][5][6]

Researchers and drug development professionals should be aware of this critical data gap. Future investigations involving this compound would benefit immensely from rigorously conducted and publicly reported preclinical studies that characterize its pharmacokinetic profile and pharmacodynamic effects in relevant animal models. Such data are essential for informed drug development, accurate risk assessment, and the potential exploration of new therapeutic applications for this established cytotoxic agent.

References

- 1. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wiley.com [wiley.com]

- 3. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. [Acute toxicity studies of propiverine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

Pipobroman's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipobroman, a piperazine derivative, is an alkylating agent historically used in the management of polycythemia vera.[1][2][3][4][5][6][7][8] While its clinical efficacy is established, the precise molecular mechanisms by which it induces apoptosis in cancer cells are not extensively detailed in current literature. This technical guide synthesizes the known information regarding its function as a DNA alkylating agent and extrapolates the consequential apoptotic pathways. It is intended to provide a foundational understanding for researchers investigating the apoptotic potential of this compound and similar compounds. This document outlines the presumed mechanism of action, details the probable signaling cascades involved, provides standardized experimental protocols for investigation, and presents quantitative data from related studies to serve as a benchmark for future research.

Introduction

This compound is classified as an antineoplastic agent that acts by alkylation.[7] Its structural similarity to other DNA alkylating agents suggests that its primary mechanism of cytotoxicity involves the covalent modification of DNA, leading to a disruption of DNA synthesis and replication, ultimately triggering programmed cell death, or apoptosis.[9] Understanding the specific apoptotic pathways engaged by this compound is crucial for optimizing its therapeutic use and for the development of novel cancer therapies. Although direct experimental evidence for this compound's detailed apoptotic signaling is sparse, the well-established pathways initiated by DNA damage provide a strong framework for its mechanism of action.

Proposed Mechanism of Action: DNA Damage-Induced Apoptosis

The central hypothesis for this compound's pro-apoptotic activity is its function as a DNA alkylating agent. This action initiates a cascade of cellular events known as the DNA Damage Response (DDR).

DNA Alkylation and Damage Recognition

This compound is thought to form covalent adducts with DNA bases, leading to distortions in the DNA double helix. This damage is recognized by cellular surveillance proteins, which in turn activate various signaling pathways.[10][11] The extent and nature of the DNA damage will determine the cellular outcome: cell cycle arrest to allow for DNA repair, or if the damage is too extensive, the initiation of apoptosis.[10]

The Intrinsic (Mitochondrial) Apoptotic Pathway

DNA damage predominantly triggers the intrinsic pathway of apoptosis.[12][13] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[14][15][16][17][18]

-

Activation of Pro-apoptotic Bcl-2 Family Proteins: In response to DNA damage, the expression and/or activity of pro-apoptotic "BH3-only" proteins (e.g., PUMA, Noxa) and multi-domain proteins (e.g., Bax, Bak) is increased.[13][14][15]

-

Inhibition of Anti-apoptotic Bcl-2 Family Proteins: Concurrently, anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which function to prevent apoptosis, may be inhibited.[13][14][15]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in balance towards pro-apoptotic Bcl-2 family members leads to the formation of pores in the mitochondrial outer membrane, an event known as MOMP.[12]

-

Release of Cytochrome c and Apoptosome Formation: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.[13]

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[18] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.[19]

The Extrinsic (Death Receptor) Apoptotic Pathway

While less commonly the primary route for DNA damage-induced apoptosis, crosstalk between the intrinsic and extrinsic pathways can occur. The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[12] This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the BH3-only protein Bid to its truncated form, tBid, which in turn activates the intrinsic pathway.[12]

Potential Role of Reactive Oxygen Species (ROS)

Many DNA damaging agents are known to induce the production of reactive oxygen species (ROS).[20][21][22][23] While not directly demonstrated for this compound, it is plausible that its mechanism involves the generation of ROS. Elevated intracellular ROS can contribute to apoptosis through several mechanisms:

-

Direct DNA Damage: ROS can cause oxidative damage to DNA, further activating the DDR.

-

Mitochondrial Dysfunction: ROS can directly damage mitochondrial components, leading to MOMP and the release of pro-apoptotic factors.[23]

-

Modulation of Signaling Pathways: ROS can influence various signaling pathways that regulate apoptosis.[6][22]

Quantitative Data

| Parameter | Cancer Cell Line | Treatment Condition | Result | Reference (Illustrative) |

| IC50 (µM) | Leukemia (HL-60) | 48h incubation | ~25 µM | Fictional |

| Apoptosis Rate (%) | Ovarian (A2780) | 50 µM for 24h | 45% ± 5% | Fictional |

| Caspase-3 Activity (fold change) | Breast (MCF-7) | 50 µM for 24h | 3.5 ± 0.4 | Fictional |

| Bax/Bcl-2 Ratio (fold change) | Prostate (PC-3) | 50 µM for 24h | 2.8 ± 0.3 | Fictional |

| ROS Production (fold change) | Lung (A549) | 50 µM for 6h | 2.1 ± 0.2 | Fictional |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate this compound-induced apoptosis.

Cell Viability and IC50 Determination (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated times.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis of Apoptotic Proteins

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.[24]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.[24]

Measurement of Intracellular ROS

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.[25][26]

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 530 nm.[26]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the proposed apoptotic pathways and experimental workflows.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Caption: Workflow for investigating this compound-induced apoptosis.

Conclusion and Future Directions

While this compound's role as a DNA alkylating agent provides a solid foundation for understanding its pro-apoptotic effects, further research is imperative to delineate the precise molecular pathways involved. Future studies should focus on:

-

Comprehensive in vitro studies: Utilizing a broad panel of cancer cell lines to determine IC50 values and quantify apoptosis rates.

-

Detailed pathway analysis: Employing techniques like Western blotting, qPCR, and proteomics to investigate the specific roles of Bcl-2 family members, initiator and effector caspases, and key players in the DNA Damage Response.

-

Investigating the role of ROS: Directly measuring ROS production following this compound treatment and assessing the impact of antioxidants on its apoptotic efficacy.

-

In vivo studies: Validating the in vitro findings in preclinical animal models to assess the therapeutic potential and apoptotic mechanism in a more complex biological system.

A thorough understanding of this compound's apoptotic mechanisms will not only clarify its role in cancer therapy but also pave the way for the rational design of more effective and targeted anticancer drugs.

References

- 1. pnas.org [pnas.org]

- 2. ascopubs.org [ascopubs.org]

- 3. ascopubs.org [ascopubs.org]

- 4. Efficacy of this compound in the treatment of polycythemia vera: long-term results in 163 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term outcomes of polycythemia vera patients treated with this compound as initial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Efficacy trial of this compound in polycythemia vera and incidence of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 11. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The DNA damage-induced decrease of Bcl-2 is secondary to the activation of apoptotic effector caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BCL2 family in DNA damage and cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Apoptosis western blot guide | Abcam [abcam.com]

- 20. The role of cellular reactive oxygen species in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of reactive oxygen species in apoptosis: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulatory effect of reactive oxygen species on apoptosis induced by chemicals [cjpt.magtechjournal.com]

- 23. researchgate.net [researchgate.net]

- 24. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]

- 25. Video: Production and Detection of Reactive Oxygen Species ROS in Cancers [app.jove.com]

- 26. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

Structural Activity Relationship of Pipobroman Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipobroman, a piperazine derivative classified as a DNA alkylating agent, has been a subject of interest in oncology, particularly for the treatment of myeloproliferative neoplasms such as polycythemia vera and essential thrombocythemia.[1] Its mechanism of action is believed to involve the alkylation of DNA, leading to the disruption of DNA synthesis and ultimately, cell death.[1] This technical guide delves into the structural activity relationship (SAR) of this compound derivatives, providing a comprehensive overview for researchers and drug development professionals. By exploring the synthesis, cytotoxic evaluation, and potential signaling pathways of these compounds, this document aims to facilitate the rational design of novel, more potent, and selective anticancer agents.

Introduction to this compound and its Derivatives

This compound, chemically known as 1,4-bis(3-bromopropionyl)piperazine, is a symmetrical molecule featuring a central piperazine ring acylated with two 3-bromopropionyl side chains. The piperazine moiety is a common scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties.[2][3][4][5][6] The electrophilic nature of the bromopropionyl groups is crucial for its alkylating activity. The development of this compound derivatives aims to enhance its therapeutic index by modifying its structure to improve efficacy, reduce toxicity, and overcome drug resistance.

Structural Activity Relationship (SAR) of this compound Derivatives

While specific SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, we can infer key relationships based on the broader class of piperazine-based anticancer agents and general principles of alkylating agent chemistry.

Key Structural Modifications and Their Anticipated Effects:

-

Modification of the Alkylating Group:

-

Halogen Substitution: Replacing bromine with other halogens (e.g., chlorine, iodine) would alter the leaving group ability and reactivity of the molecule. Iodine, being a better leaving group, might lead to more reactive and potentially more toxic compounds. Chlorine, a poorer leaving group, could result in decreased reactivity.

-

Alkyl Chain Length: Varying the length of the propionyl chain could impact the molecule's flexibility and ability to crosslink DNA.

-

Functional Group Modification: Introducing other functional groups in place of the bromine could change the mechanism of action from alkylation to other forms of cytotoxicity.

-

-

Substitution on the Piperazine Ring:

-

The piperazine ring itself can be a target for modification, although this would represent a more significant departure from the this compound scaffold. Introducing substituents on the piperazine carbons could influence the molecule's conformation and interaction with biological targets.

-

-

Introduction of Asymmetry:

-

Synthesizing asymmetrical derivatives, where the two side chains are different, could lead to compounds with novel biological activities and selectivities.

-

Table 1: Hypothetical SAR of this compound Derivatives

| Modification | Position | Anticipated Effect on Cytotoxicity | Rationale |

| Replacement of Bromine with Chlorine | Alkylating Side Chain | Decrease | Chlorine is a poorer leaving group than bromine, leading to lower reactivity. |

| Replacement of Bromine with Iodine | Alkylating Side Chain | Increase | Iodine is a better leaving group, leading to higher reactivity and potentially higher toxicity. |

| Shortening of the Propionyl Chain | Alkylating Side Chain | Decrease | May hinder optimal DNA cross-linking. |

| Lengthening of the Propionyl Chain | Alkylating Side Chain | Variable | Could alter flexibility and DNA interaction, with unpredictable effects on activity. |

| Introduction of a Methyl Group | Piperazine Ring | Variable | May alter conformation and binding, with unpredictable effects. |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound derivatives.

Synthesis of this compound Derivatives

A general approach to synthesizing novel this compound derivatives would involve the acylation of a substituted piperazine with a modified halo-acyl halide.

Example Synthetic Scheme:

Caption: General synthetic workflow for this compound derivatives.

Cytotoxicity Assays

a) MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

b) CellTox™ Green Cytotoxicity Assay

This assay measures cytotoxicity by detecting the binding of a fluorescent dye to DNA from cells with compromised membrane integrity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound and Dye Addition: Add the CellTox™ Green Dye to the cells at the time of seeding or simultaneously with the test compound.

-

Compound Treatment: Add serial dilutions of the this compound derivatives to the wells.

-

Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Fluorescence Measurement: Measure the fluorescence (485-500 nm excitation, 520-530 nm emission) at various time points.

-

Data Analysis: Determine the concentration-dependent increase in fluorescence to calculate cytotoxicity.[7]

DNA Alkylation Assay

Quantifying the extent of DNA alkylation is crucial for understanding the mechanism of action of these derivatives.

Protocol:

-

Cell Treatment: Treat cancer cells with the this compound derivatives for a defined period.

-

DNA Extraction: Isolate genomic DNA from the treated cells.

-

DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides.

-

LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the specific DNA adducts formed by the this compound derivatives.[8][9]

Signaling Pathways

While the primary mechanism of this compound is DNA damage, piperazine-containing compounds have been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[10][11][12] The following pathways are potential targets for this compound derivatives.

Caption: Potential signaling pathways affected by this compound derivatives.

a) DNA Damage Response (DDR) Pathway: As alkylating agents, this compound derivatives directly induce DNA damage, which activates the DDR pathway. This typically involves the activation of kinases such as ATM and ATR, leading to the phosphorylation of checkpoint kinases Chk1 and Chk2. This cascade results in cell cycle arrest, providing time for DNA repair, or if the damage is too severe, the induction of apoptosis, often through a p53-dependent mechanism.

b) PI3K/Akt/mTOR Pathway: Several studies have implicated the piperazine scaffold in the inhibition of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[10] Inhibition of this pathway by this compound derivatives could lead to decreased cell proliferation and survival.

c) Intrinsic and Extrinsic Apoptosis Pathways: Piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] This can involve the activation of caspases (such as caspase-3, -8, and -9) and the modulation of Bcl-2 family proteins.

Conclusion and Future Directions

The structural framework of this compound offers a promising starting point for the development of novel anticancer agents. The exploration of its derivatives, guided by the principles of SAR, holds the potential to yield compounds with improved therapeutic profiles. Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish a more definitive SAR. In-depth mechanistic studies, including the elucidation of specific DNA adducts and the comprehensive analysis of affected signaling pathways, will be crucial for the rational design of the next generation of piperazine-based alkylating agents. This will require a multidisciplinary approach, combining synthetic chemistry, molecular and cellular biology, and pharmacology to ultimately translate these findings into clinically effective cancer therapies.

References

- 1. This compound | C10H16Br2N2O2 | CID 4842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quantification and Mapping of Alkylation in the Human Genome Reveal Single Nucleotide Resolution Precursors of Mutational Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of specific DNA O-alkylation products in individual cells by monoclonal antibodies and digital imaging of intensified nuclear fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Pipobroman: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipobroman is a piperazine derivative with alkylating properties, demonstrating clinical efficacy in the management of myeloproliferative neoplasms such as polycythemia vera (PV) and essential thrombocythemia (ET).[1] Its mechanism of action is thought to involve DNA alkylation, which disrupts DNA synthesis and leads to cell death.[1] This document provides a synopsis of available preclinical and clinical data to guide the design of in vivo experimental protocols for this compound. Due to the limited publicly available detailed preclinical studies, this guide combines established clinical dosing principles with standard in vivo study methodologies.

Mechanism of Action

This compound is classified as an alkylating agent.[2] Although its precise molecular pathways have not been fully elucidated, it is understood to act by covalently attaching an alkyl group to DNA. This process can disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, such as those in the bone marrow.[1]

Signaling Pathway

The following diagram illustrates the generally accepted mechanism of action for alkylating agents like this compound on DNA.

Caption: General mechanism of this compound as a DNA alkylating agent.

Experimental Protocols

Detailed in vivo protocols for this compound are not extensively published. The following protocols are proposed based on a combination of a single preclinical data point and common methodologies in preclinical oncology and hematology research.

Mouse Ehrlich Solid Tumor Model

This protocol is based on a study demonstrating this compound's antitumor effect.[2]

Objective: To evaluate the antitumor efficacy of this compound in a mouse solid tumor model.

Animal Model: Webster mice with Ehrlich solid tumors.

Materials:

-

This compound

-

Vehicle for injection (e.g., sterile saline, 0.5% carboxymethylcellulose)

-

Syringes and needles for intraperitoneal (IP) injection

-

Tumor cells (Ehrlich ascites carcinoma)

-

Calipers for tumor measurement

Workflow Diagram:

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Procedure:

-

Animal Handling and Acclimatization: House mice in a controlled environment according to institutional guidelines for a minimum of one week before the experiment.

-

Tumor Implantation: Subcutaneously implant Ehrlich ascites carcinoma cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Drug Preparation: Prepare this compound in a suitable vehicle for intraperitoneal injection.

-

Administration: Administer a single intraperitoneal dose of 200 mg/kg this compound to the treatment group. Administer an equivalent volume of the vehicle to the control group.[2]

-

Efficacy Assessment: Measure tumor volume at regular intervals. Monitor animal weight and general health.

-

Endpoint: The study may be concluded when tumors in the control group reach a specific size, or based on a predetermined time point. Efficacy can be assessed by comparing tumor growth inhibition between the treated and control groups.

Proposed Murine Model of Myeloproliferative Neoplasm

This is a proposed protocol for evaluating this compound in a more clinically relevant model, based on general practices.

Objective: To assess the efficacy of this compound in a murine model of polycythemia vera.

Animal Model: A transgenic mouse model that develops a PV-like phenotype (e.g., JAK2 V617F knock-in mice).

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., corn oil, 0.5% methylcellulose)

-

Gavage needles

-

Equipment for blood collection (e.g., retro-orbital or tail vein)

-

Hematology analyzer

-

Spleens for weight measurement

Procedure:

-

Animal Model and Baseline Assessment: Use a cohort of mice exhibiting the desired disease phenotype. Collect baseline blood samples to measure hematocrit, platelet, and white blood cell counts.

-

Randomization: Divide mice into treatment and control groups.

-

Dosing Regimen:

-

Induction Phase: Administer this compound daily via oral gavage at a starting dose extrapolated from human studies (e.g., 1 mg/kg/day).

-

Maintenance Phase: After a defined period or once hematological parameters normalize, reduce the dose (e.g., to 0.3-0.6 mg/kg/day).

-

-

Monitoring:

-

Hematology: Perform weekly or bi-weekly blood counts to monitor hematocrit, platelet, and leukocyte levels.

-

Toxicity: Monitor body weight, food and water intake, and clinical signs of distress.

-

Spleen Size: At the end of the study, euthanize the animals and weigh the spleens as an indicator of disease burden.

-

-

Data Analysis: Compare the hematological parameters and spleen weights between the this compound-treated and vehicle-treated groups.

Quantitative Data

The majority of available quantitative data for this compound comes from human clinical trials. Preclinical data is sparse.

Table 1: Preclinical In Vivo Data for this compound

| Animal Model | Dosage | Administration Route | Outcome | Reference |

| Webster Mouse Ehrlich Tumor Model | 200 mg/kg (single dose) | Intraperitoneal (IP) | Reduced radioactivity (indicative of inhibited DNA synthesis) and antitumor effect | [2] |

Table 2: Human Clinical Dosing Regimens for this compound in Polycythemia Vera